Cas no 89979-05-5 (2-(4-chloro-3-nitrophenyl)ethan-1-ol)

2-(4-Chloro-3-nitrophenyl)ethan-1-ol is a versatile aromatic alcohol featuring both chloro and nitro substituents on the phenyl ring, making it a valuable intermediate in organic synthesis. The presence of the hydroxyl group allows for further functionalization, while the electron-withdrawing nitro and chloro groups enhance reactivity in substitution and coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for the development of bioactive molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
2-(4-chloro-3-nitrophenyl)ethan-1-ol structure
89979-05-5 structure
Product name:2-(4-chloro-3-nitrophenyl)ethan-1-ol
CAS No:89979-05-5
MF:C8H8ClNO3
MW:201.607021331787
CID:5759590
PubChem ID:92133662

2-(4-chloro-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 89979-05-5
    • 2-(4-Chloro-3-nitrophenyl)ethanol
    • 2-(4-chloro-3-nitrophenyl)ethan-1-ol
    • SCHEMBL18766395
    • EN300-1968092
    • 4-Chloro-3-nitrobenzeneethanol
    • Inchi: 1S/C8H8ClNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2
    • InChI Key: FQAZFRXURFHAKZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])CCO

Computed Properties

  • Exact Mass: 201.0192708g/mol
  • Monoisotopic Mass: 201.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66Ų

2-(4-chloro-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968092-0.05g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
0.05g
$768.0 2023-09-16
Enamine
EN300-1968092-2.5g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
2.5g
$1791.0 2023-09-16
Enamine
EN300-1968092-10.0g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
10g
$3929.0 2023-06-03
Enamine
EN300-1968092-5.0g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
5g
$2650.0 2023-06-03
Enamine
EN300-1968092-1g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
1g
$914.0 2023-09-16
Enamine
EN300-1968092-0.1g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
0.1g
$804.0 2023-09-16
Enamine
EN300-1968092-0.5g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
0.5g
$877.0 2023-09-16
Enamine
EN300-1968092-5g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
5g
$2650.0 2023-09-16
Enamine
EN300-1968092-1.0g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
1g
$914.0 2023-06-03
Enamine
EN300-1968092-10g
2-(4-chloro-3-nitrophenyl)ethan-1-ol
89979-05-5
10g
$3929.0 2023-09-16

Additional information on 2-(4-chloro-3-nitrophenyl)ethan-1-ol

2-(4-Chloro-3-Nitrophenyl)ethan-1-ol: A Comprehensive Overview

2-(4-Chloro-3-Nitrophenyl)ethan-1-ol (CAS No. 89979-05-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its phenolic hydroxyl group and substituted aromatic ring, exhibits a range of interesting chemical properties and potential applications. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further highlighted its significance in modern chemistry.

The molecular structure of 2-(4-Chloro-3-Nitrophenyl)ethan-1-ol is defined by a benzene ring substituted with a chlorine atom at the para position and a nitro group at the meta position. The hydroxyl group attached to the ethane chain introduces additional functionality, making this compound highly reactive under specific conditions. Its structural features make it an ideal candidate for exploring reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions.

Recent studies have focused on the synthesis of 2-(4-Chloro-3-Nitrophenyl)ethan-1-ol through innovative routes that emphasize sustainability and efficiency. For instance, researchers have developed catalytic methods that utilize green chemistry principles to minimize waste and reduce environmental impact. These advancements not only enhance the accessibility of the compound but also align with global efforts to promote eco-friendly chemical practices.

In terms of applications, 2-(4-Chloro-3-Nitrophenyl)ethan-1-ol has shown promise in the field of materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under controlled conditions has led to the creation of materials with enhanced mechanical properties and thermal stability. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, with recent findings suggesting its potential in drug delivery systems.

The chemical properties of 2-(4-Chloro-3-Nitrophenyl)ethan-1-ol are heavily influenced by its substituents. The nitro group imparts strong electron-withdrawing effects, which significantly alter the electronic environment of the aromatic ring. This makes the compound highly susceptible to nucleophilic aromatic substitution reactions, a property that has been exploited in various synthetic pathways. Furthermore, the hydroxyl group facilitates hydrogen bonding, which can be leveraged in designing supramolecular assemblies and self-healing materials.

Recent research has also delved into the electrochemical properties of 2-(4-Chloro-3-Nitrophenyl)ethan-1-ol, particularly its application in energy storage devices such as supercapacitors and batteries. Studies have demonstrated that the compound can serve as an effective precursor for carbon-based electrodes due to its high carbon content and ability to form porous structures upon carbonization.

In conclusion, 2-(4-Chloro-3-Nitrophenyl)ethan-1 ol (CAS No. 89979 -05 -5) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

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